N-(2,4-difluorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide
Description
N-(2,4-difluorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a 4-fluorobenzenesulfonyl group and a 2,4-difluorophenyl amide moiety. The sulfonyl group imparts electron-withdrawing properties, while the fluorinated aryl groups enhance metabolic stability and binding affinity in biological systems. This compound is of interest in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators due to its structural features .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3S/c16-10-1-4-12(5-2-10)23(21,22)8-7-15(20)19-14-6-3-11(17)9-13(14)18/h1-6,9H,7-8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADIMYZYLQPUGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Variations in Aryl Substituents
- 3-(4-Fluorobenzenesulfonyl)-N-(2-methoxy-4-nitrophenyl)propanamide (): Key Difference: The amide-linked aryl group is 2-methoxy-4-nitrophenyl instead of 2,4-difluorophenyl. The nitro group may also confer higher reactivity in electrophilic environments .
- N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide (Bicalutamide, ): Key Difference: Incorporates a hydroxyl and methyl group on the propanamide backbone and a cyano-trifluoromethylphenyl amide group. Impact: These modifications enhance antiandrogenic activity, as seen in bicalutamide’s clinical use for prostate cancer. The hydroxyl group facilitates hydrogen bonding with target receptors, while the trifluoromethyl group improves lipophilicity .
2.2. Substitution of the Sulfonyl Group
- (3E)-N-(2,4-Difluorophenyl)-3-(methoxyimino)propanamide (): Key Difference: Replaces the sulfonyl group with a methoxyimino moiety. The methoxy group may enhance solubility but decrease metabolic stability compared to the sulfonyl analog .
2.3. Functional Group Additions
- 3-{[(2,4-Dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide (): Key Difference: Features a dichlorobenzyloxyimino group. The oxyimino group may confer conformational rigidity .
Physicochemical and Pharmacological Data Comparison
Key Findings and Implications
- Electron-Withdrawing Groups: The 4-fluorobenzenesulfonyl group in the target compound enhances metabolic stability and target binding compared to analogs with imino or thioether substituents .
- Fluorinated Aryl Groups : The 2,4-difluorophenyl moiety balances lipophilicity and polarity, optimizing bioavailability. Substitution with nitro or methoxy groups () disrupts this balance, reducing efficacy.
- Functional Additions : Hydroxyl and methyl groups (as in bicalutamide) significantly boost pharmacological potency, highlighting the importance of stereoelectronic tuning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
